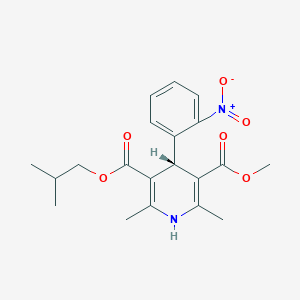
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are a class of compounds derived from the esterification of glycerol with fatty acids from hydrogenated palm kernel oil and hydrogenated palm oil. These compounds are widely used in various industries, including food, cosmetics, and pharmaceuticals, due to their stability, texture-enhancing properties, and emollient characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, involves the hydrogenation of palm kernel oil and palm oil followed by esterification with glycerol. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature to saturate the unsaturated fatty acids present in the oils . The reaction conditions for hydrogenation are generally:
Temperature: 180-220°C
Pressure: 2-10 atm
Catalyst: Nickel
After hydrogenation, the oils are mixed and subjected to esterification with glycerol. The esterification process can be catalyzed by acids or bases, with common catalysts being sulfuric acid or sodium hydroxide. The reaction conditions for esterification are:
Temperature: 200-250°C
Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Industrial Production Methods
In industrial settings, the production of these glycerides involves large-scale hydrogenation reactors and continuous esterification processes. The oils are first refined to remove impurities, then hydrogenated in large reactors. The hydrogenated oils are mixed in specific ratios and esterified with glycerol in continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, primarily undergo the following types of reactions:
Oxidation: These compounds can undergo oxidation, especially when exposed to air and light, leading to rancidity.
Hydrolysis: In the presence of water and enzymes (lipases), these glycerides can hydrolyze to release free fatty acids and glycerol.
Transesterification: These compounds can participate in transesterification reactions, where the ester bonds are exchanged with other alcohols.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat are common factors that induce oxidation.
Hydrolysis: Water and lipase enzymes are used to hydrolyze glycerides.
Transesterification: Methanol or ethanol in the presence of a base catalyst (e.g., sodium methoxide) is commonly used for transesterification.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Methyl or ethyl esters and glycerol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these glycerides are used as model compounds to study lipid oxidation and hydrolysis mechanisms. They are also used in the synthesis of biodiesel through transesterification reactions .
Biology
In biological research, these compounds are used to study lipid metabolism and the effects of saturated fats on cellular processes. They serve as substrates in enzymatic studies involving lipases and esterases .
Medicine
In medicine, glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are used in the formulation of controlled-release drug delivery systems. Their stability and biocompatibility make them suitable for encapsulating active pharmaceutical ingredients .
Industry
Industrially, these glycerides are used in the production of margarine, shortening, and other food products due to their desirable melting properties and stability. They are also used in cosmetics as emollients and stabilizers in creams and lotions .
Mecanismo De Acción
The effects of glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are primarily due to their physical and chemical properties. These compounds form stable emulsions and enhance the texture and stability of products. In biological systems, they interact with lipid membranes and enzymes, influencing lipid metabolism and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Hydrogenated Soybean Oil: Similar in stability and used in food and cosmetics.
Hydrogenated Cottonseed Oil: Used in food products with similar textural properties.
Hydrogenated Rapeseed Oil: Another alternative with comparable applications in food and industry.
Uniqueness
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are unique due to their specific fatty acid composition, which provides a balance of stability and melting properties suitable for a wide range of applications. Their ability to form stable emulsions and enhance texture makes them particularly valuable in both food and cosmetic industries .
Propiedades
Número CAS |
100298-99-5 |
|---|---|
Fórmula molecular |
C98H138N26O29S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




